

The Environmental Fate and Toxicological Profile of Phenthoate: A Technical Guide

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Compound of Interest

Compound Name: *Phenthoate*

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An in-depth analysis for researchers, scientists, and drug development professionals on the environmental persistence, degradation pathways, and toxicological effects of the organophosphate insecticide, **Phenthoate**.

Phenthoate is a non-systemic organophosphate insecticide and acaricide characterized by its contact and stomach action.[1] It has been utilized in agriculture to control a wide range of pests, including aphids, scale insects, leafhoppers, and mealybugs on various crops such as citrus fruits, cotton, and vegetables.[1] As an organophosphate compound, its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system, leading to the accumulation of acetylcholine, continuous nerve stimulation, paralysis, and ultimately, the death of the target insect.[2][3] While effective, the use of **phenthoate** raises concerns regarding its environmental impact and potential toxicity to non-target organisms, necessitating a thorough understanding of its environmental fate and toxicological properties.

Physicochemical Properties

A comprehensive understanding of the environmental behavior of a pesticide begins with its fundamental physicochemical properties. These characteristics influence its solubility, mobility, persistence, and bioavailability in various environmental compartments.

Property	Value	Reference
Chemical Name	S- α -ethoxycarbonylbenzyl O,O-dimethyl phosphorodithioate	[1]
CAS Registry No.	2597-03-7	[1]
Molecular Formula	C ₁₂ H ₁₇ O ₄ PS ₂	[1]
Molecular Weight	320.4 g/mol	[1]
Appearance	Yellowish to Reddish Liquid	[1]
Odor	Pungent, garlic-like	[1]
Boiling Point	100 °C/1.80 Pa	[1]
Vapor Pressure	5.3 mPa at 40°C	[1]
Water Solubility	11 mg/L at 25°C	[1]
Log Kow (Octanol-Water Partition Coefficient)	3.69	[1]
Specific Gravity	1.226 g/cm ³ at 20°C	[1]

Environmental Fate

The environmental fate of **phenthoate** is governed by a combination of physical, chemical, and biological processes that determine its persistence, degradation, and mobility in soil, water, and air.

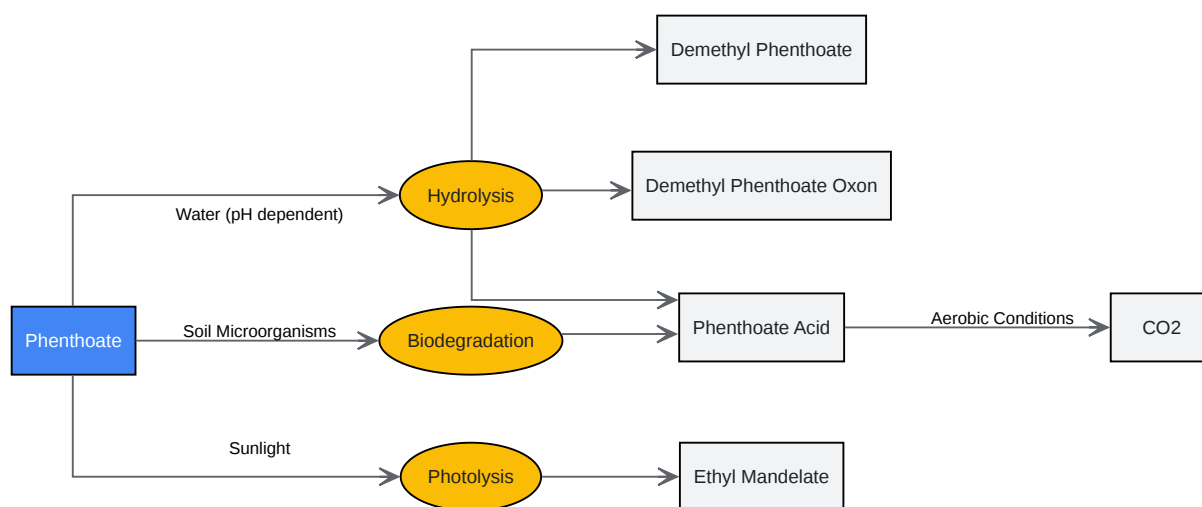
Degradation

Phenthoate is susceptible to degradation through several mechanisms, including hydrolysis, photolysis, and microbial biodegradation.

Hydrolysis: The breakdown of **phenthoate** in water is pH-dependent. It is relatively stable in acidic to neutral conditions but degrades more rapidly under alkaline conditions.[4] The half-life of **phenthoate** in water at pH 8.0 is approximately 12 days.[5][6] The primary hydrolysis products include **phenthoate** acid, demethyl **phenthoate**, and demethyl **phenthoate** oxon.[6]

Photolysis: Exposure to sunlight can also contribute to the degradation of **phenthoate**. On glass surfaces exposed to sunlight, approximately 90% of the applied **phenthoate** was lost after 40 hours, primarily through volatilization.[5] The major degradation product identified from photodegradation was ethyl mandelate.[5]

Biodegradation: Microbial activity plays a significant role in the degradation of **phenthoate** in the environment. In soil, **phenthoate** is rapidly degraded by extracellular enzymes to its primary metabolite, **phenthoate acid**. [5][7] This degradation occurs under both aerobic and anaerobic conditions. [5][7] Under aerobic conditions, **phenthoate acid** can be further degraded by soil microorganisms to carbon dioxide. [5][7] The dissipation half-life (DT50) of **phenthoate** in both upland and submerged soil is reported to be less than or equal to 1 day.[1]



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Figure 1. Simplified degradation pathways of **Phenthoate** in the environment.

Mobility

The mobility of a pesticide in the environment determines its potential to move from the application site and contaminate non-target areas, including groundwater and surface water.

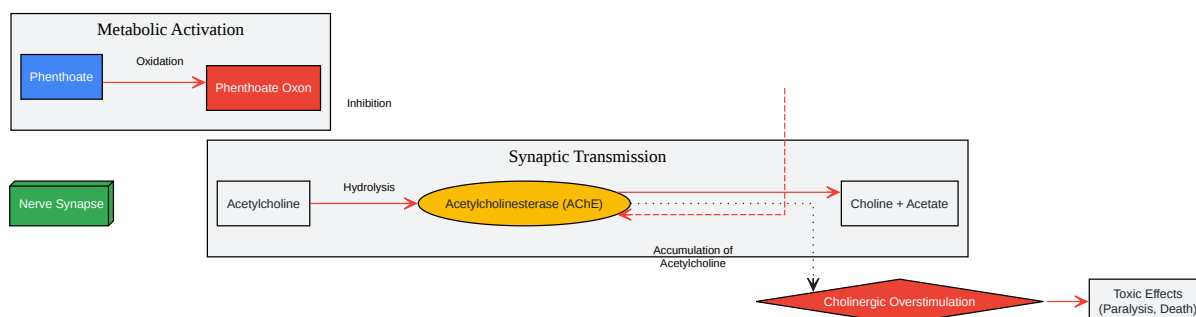
Soil Mobility: The mobility of **phenthoate** in soil is influenced by its adsorption to soil particles. With a Log Kow of 3.69, **phenthoate** has a moderate tendency to adsorb to soil organic matter. [1] Leaching studies have shown that the majority of **phenthoate** and its metabolites are retained in the upper layers of the soil. [5] In a study using different soil types, the upper 15 cm of a sandy soil contained 72.3% of the applied **phenthoate**, while other soils with higher organic matter content retained 87.3-88.8% of the applied amount. [5] However, a small percentage of the applied radioactivity was detected in the water effluent, indicating some potential for leaching, particularly in soils with low organic matter content. [5]

Toxicology

The toxicological effects of **phenthoate** are primarily attributed to its inhibition of acetylcholinesterase, a mechanism common to organophosphate insecticides.

Mechanism of Action

Phenthoate is a cholinesterase inhibitor. [1][3] In the body, it is metabolically converted to its oxygen analog, **phenthoate** oxon, which is a more potent inhibitor of acetylcholinesterase. [5] This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine at cholinergic synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of muscarinic and nicotinic receptors. This disruption of the nervous system leads to the characteristic signs of organophosphate poisoning, including salivation, lacrimation, urination, defecation (SLUD), muscle tremors, convulsions, and ultimately, respiratory failure. [8]



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Figure 2. Mechanism of action of **Phenthoate** leading to acetylcholinesterase inhibition.

Mammalian Toxicology

Phenthoate exhibits moderate acute toxicity in mammals. The oral LD50 in rats has been reported to be greater than 2000 mg/kg.[1] However, other studies have shown that the purity of the technical product significantly influences its toxicity, with impurities potentiating its acute effects.[5] Chronic exposure to **phenthoate** in rats has been shown to cause decreases in the weights of various organs, including the liver, heart, spleen, brain, and testes.[9]

Endpoint	Species	Value	Reference
Acute Oral LD50	Rat	>2000 mg/kg	[1]
Acute Dermal LD50	Rat	>2000 mg/kg	[1]
Inhalation LC50 (4h)	Rat	>4.27 mg/l	[1]
NOEL (104 weeks)	Dog	0.29 mg/kg daily	[1]

Ecotoxicology

Phenthoate poses a risk to various non-target organisms in the environment.

Birds: **Phenthoate** is toxic to birds. The acute oral LD50 has been determined to be 218 mg/kg for pheasants and 300 mg/kg for quail.[\[1\]](#)

Fish: The toxicity of **phenthoate** to fish is high. The 48-hour median tolerance limit (TLm) is 2.5 ppm for carp and 2.4 ppm for goldfish.[\[1\]](#) Another study reported 96-hour LC50 values for rainbow trout to be 22 parts per billion for an EC4 formulation.[\[10\]](#)

Aquatic Invertebrates: Information on the toxicity to aquatic invertebrates is limited in the provided search results.

Bees: **Phenthoate** is highly toxic to bees, with a reported LD50 of 0.306 μ g/bee .[\[1\]](#)

Organism	Endpoint	Value	Reference
Pheasant	Acute Oral LD50	218 mg/kg	[1]
Quail	Acute Oral LD50	300 mg/kg	[1]
Carp	48h TLm	2.5 ppm	[1]
Goldfish	48h TLm	2.4 ppm	[1]
Rainbow Trout	96h LC50 (EC4 formulation)	22 ppb	[10]
Bees	LD50	0.306 μ g/bee	[1]

Experimental Protocols

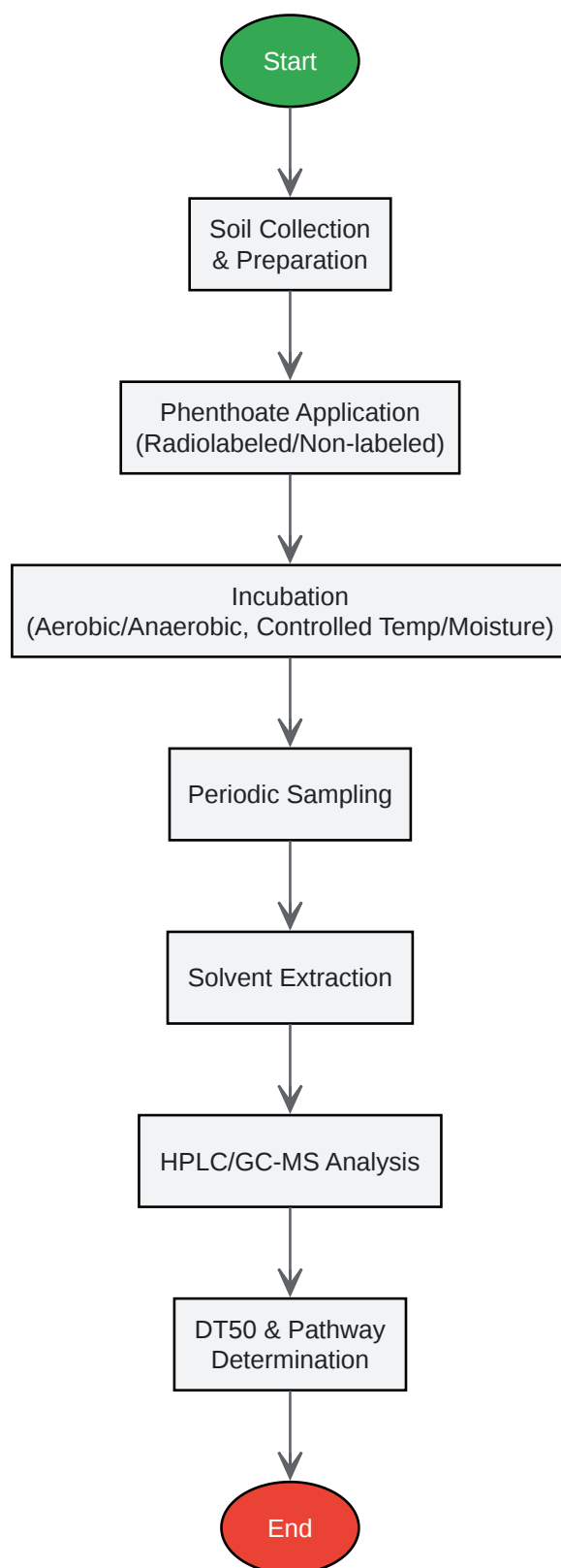
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline generalized methodologies for key studies related to the environmental fate and toxicology of **phenthoate**.

Soil Degradation Study

Objective: To determine the rate and pathway of **phenthoate** degradation in soil under controlled laboratory conditions.

Methodology:

- **Soil Collection and Preparation:** Collect representative soil samples from a relevant agricultural area. Sieve the soil to remove large debris and homogenize. Characterize the soil for properties such as pH, organic matter content, and texture.
- **Test Substance Application:** Prepare a stock solution of radiolabeled (e.g., ^{14}C -**phenthoate**) or non-labeled **phenthoate**. Apply the test substance to replicate soil samples at a known concentration.
- **Incubation:** Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of water holding capacity). Maintain both aerobic and anaerobic (by flooding the soil) conditions in separate sets of samples.
- **Sampling:** Collect soil samples at predetermined time intervals over the course of the experiment.
- **Extraction and Analysis:** Extract **phenthoate** and its degradation products from the soil samples using an appropriate solvent (e.g., acetonitrile/water mixture). Analyze the extracts using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector (e.g., Mass Spectrometry or Electron Capture Detector) to identify and quantify the parent compound and its metabolites. For radiolabeled studies, quantify the radioactivity in the extracts and in the soil residue after extraction.
- **Data Analysis:** Calculate the dissipation half-life (DT50) of **phenthoate** in the soil. Identify the major degradation products and propose a degradation pathway.



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Figure 3. Experimental workflow for a soil degradation study of **Phenthoate**.

Acute Fish Toxicity Test

Objective: To determine the acute toxicity of **phenthoate** to a representative fish species.

Methodology:

- **Test Organisms:** Select a standard test species, such as rainbow trout (*Oncorhynchus mykiss*), and acclimate them to laboratory conditions.
- **Test Substance Preparation:** Prepare a series of test concentrations of **phenthoate** in water. A solvent may be used to aid dissolution, with a corresponding solvent control group.
- **Exposure:** Expose groups of fish to each test concentration and a control (water only and solvent control) in static or semi-static test systems for a period of 96 hours.
- **Observations:** Observe the fish for mortality and any sublethal effects (e.g., abnormal behavior, loss of equilibrium) at regular intervals (e.g., 24, 48, 72, and 96 hours).
- **Water Quality Monitoring:** Monitor water quality parameters such as pH, dissolved oxygen, and temperature throughout the test.
- **Data Analysis:** Calculate the median lethal concentration (LC50) for each observation time point using appropriate statistical methods (e.g., probit analysis).

Acetylcholinesterase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of **phenthoate** and its metabolites on acetylcholinesterase activity.

Methodology:

- **Enzyme and Substrate Preparation:** Prepare a solution of purified acetylcholinesterase (e.g., from electric eel or recombinant human AChE) and a solution of the substrate, acetylthiocholine.
- **Inhibitor Preparation:** Prepare a series of concentrations of **phenthoate** and its primary active metabolite, **phenthoate oxon**.

- **Assay Procedure:** In a microplate format, combine the enzyme solution with the different concentrations of the inhibitor and incubate for a specific period.
- **Reaction Initiation:** Initiate the enzymatic reaction by adding the substrate solution.
- **Detection:** The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with a chromogenic reagent like 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.
- **Data Analysis:** Determine the percentage of enzyme inhibition for each inhibitor concentration and calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

Phenthoate is a moderately persistent organophosphate insecticide that undergoes degradation in the environment through hydrolysis, photolysis, and, most significantly, microbial biodegradation. Its mobility in soil is limited by its adsorption to organic matter, although some potential for leaching exists. The primary toxicological concern with **phenthoate** is its inhibition of acetylcholinesterase, leading to acute toxicity in mammals, birds, fish, and bees. A thorough understanding of its environmental fate and toxicology is crucial for assessing the risks associated with its use and for developing strategies to mitigate its impact on non-target organisms and the environment. This technical guide provides a consolidated overview of the available data to support further research and informed decision-making in the fields of environmental science and drug development.

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